molecular formula C12H16N2O B2503249 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide CAS No. 953751-30-9

3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide

Cat. No.: B2503249
CAS No.: 953751-30-9
M. Wt: 204.273
InChI Key: TXLSMABMMPHUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide is a chemical compound with the CAS Registry Number 953751-30-9 . Its molecular formula is C 12 H 16 N 2 O, corresponding to a molecular weight of 204.27 g/mol . The compound is identified by several other identifiers, including the PubChem CID 16783127 and the MDL number MFCD09729827 . The structural information for this compound is well-characterized. It can be represented by the SMILES string O=C(NCC1CC1)C2=CC=C(C)C(N)=C2 , which describes the connectivity of the benzamide core, the cyclopropylmethyl group attached to the amide nitrogen, and the adjacent amino and methyl substituents on the benzene ring. The InChIKey is TXLSMABMMPHUCH-UHFFFAOYSA-N , providing a standardized digital representation of the molecular structure. This product is intended for research and development purposes only and is not labeled for any other use . As a substituted benzamide derivative, it serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Researchers can utilize this compound in the synthesis of more complex molecules, for exploring structure-activity relationships, or in the development of novel pharmacological tools. For safety and handling information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

3-amino-N-(cyclopropylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-2-5-10(6-11(8)13)12(15)14-7-9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLSMABMMPHUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of 3-Amino-4-methylbenzoic Acid

The most straightforward route involves coupling 3-amino-4-methylbenzoic acid with cyclopropylmethylamine. This method leverages carbodiimide-based coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) , to activate the carboxylic acid for nucleophilic attack by the amine.

Procedure :

  • Activation : 3-Amino-4-methylbenzoic acid is dissolved in anhydrous dichloromethane (DCM) under nitrogen. CDI (1.2 equivalents) is added at 0°C, and the mixture is stirred for 1 hour to form the acyl imidazole intermediate.
  • Amine Coupling : Cyclopropylmethylamine (1.5 equivalents) is introduced dropwise, and the reaction is warmed to room temperature for 12–24 hours.
  • Workup : The mixture is diluted with water, extracted with DCM, and purified via silica gel chromatography to yield the target compound.

Key Data :

Parameter Value Source
Yield 68–72%
Purity (HPLC) >95%
Reaction Time 24 hours

This method’s efficiency hinges on the bulkiness of cyclopropylmethylamine , which may sterically hinder the coupling step, necessitating excess amine or prolonged reaction times.

Sequential Protection and Deprotection Approach

To mitigate side reactions involving the aromatic amine, a protection-deprotection strategy is employed:

Steps :

  • Protection : The amine group of 3-amino-4-methylbenzoic acid is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
  • Activation/Coupling : The Boc-protected acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with cyclopropylmethylamine in dimethylformamide (DMF).
  • Deprotection : The Boc group is removed via treatment with trifluoroacetic acid (TFA) in DCM, yielding the final product.

Optimization Insights :

  • HATU vs. CDI : HATU offers higher coupling efficiency (82% yield) compared to CDI (72%) but requires rigorous moisture control.
  • Solvent Selection : DMF enhances solubility of intermediates but complicates purification; THF/water biphasic systems improve isolation.

Alternative Routes via Cyclopropane Intermediate Synthesis

Cyclopropylmethylamine Synthesis

The cyclopropylmethylamine component is synthesized from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate through a four-step sequence:

  • Bromination : Treatment with phosphorus tribromide converts the alcohol to 2-(bromomethyl)cyclopropane-1-carboxylate .
  • Cyanide Substitution : Reaction with potassium cyanide in DMSO yields the nitrile derivative.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to the primary amine.
  • Isolation : Distillation under reduced pressure provides cyclopropylmethylamine (purity: 90–94%).

Challenges :

  • Cyanide Handling : Requires strict safety protocols due to toxicity.
  • LiAlH₄ Reactivity : Exothermic reduction necessitates slow addition and cooling.

Reductive Amination Pathway

A less conventional route involves reductive amination of 3-nitro-4-methylbenzaldehyde with cyclopropylmethylamine:

  • Condensation : The aldehyde and amine react in methanol to form an imine.
  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.
  • Oxidation : The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄).
  • Amidation : As described in Section 1.1.

Limitations :

  • Low Yields : Oxidation steps often result in over-oxidation or decomposition (yield: 45–50%).
  • Multi-Step Process : Increases purification complexity.

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Yield (%) Scalability Purity (%)
Direct Amidation 68–72 Moderate >95
Protection-Deprotection 75–82 High >98
Reductive Amination 45–50 Low 85–90

The protection-deprotection approach strikes the best balance between yield and purity, albeit requiring additional steps. Direct amidation remains preferable for small-scale synthesis due to simplicity.

Byproduct Formation and Mitigation

  • N-Acylurea Formation : A common side reaction in carbodiimide-mediated couplings, minimized by adding N-hydroxysuccinimide (NHS) or using PS-CDI (polymer-supported CDI) .
  • Overt oxidation : In reductive amination routes, employing Dess-Martin periodinane instead of KMnO₄ improves selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH).

    Substitution: The benzamide can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl) or phosphorus tribromide (PBr).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their differences:

Compound Name Substituent on Benzamide (Position) N-Substituent Molecular Weight Notable Features Reference
3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide Methyl (4) Cyclopropylmethyl ~246.3* Lipophilic cyclopropane; kinase inhibitor mimic
3-Amino-N-(3-methoxypropyl)benzamide None 3-Methoxypropyl ~208.3 Polar methoxy group; potential solubility enhancement
3-Amino-N-(3-iodophenyl)-4-methylbenzamide Methyl (4) 3-Iodophenyl ~384.2 Bulky iodine; may improve target affinity but increase toxicity
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Chloro (4), Chloro (3) 4-Chloro-3-methylphenyl ~325.2 Electron-withdrawing Cl groups; altered electronic profile
3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide Acetylamino (3) 3-Chloro-4-methylphenyl ~328.8 Acetylamino enhances metabolic stability
4-Nitro-N-(3-nitrophenyl)benzamide Nitro (4) 3-Nitrophenyl ~317.2 Strong electron-withdrawing nitro groups

*Estimated based on molecular formula (C₁₂H₁₄N₂O).

Key Observations:
  • Aromatic Substitutions : Methyl groups (as in the target compound) are less electron-withdrawing than nitro or chloro substituents, favoring interactions with hydrophobic kinase pockets.
  • Halogen Effects : Iodo and chloro substituents increase molecular weight and may improve target binding but raise toxicity concerns.

Physicochemical Properties

  • Lipophilicity : The cyclopropylmethyl group increases logP compared to methoxypropyl or hydrophilic sulfonamides, favoring blood-brain barrier penetration.
  • Solubility : Polar substituents (e.g., methoxypropyl) improve aqueous solubility but may reduce cell membrane permeability.
  • Metabolic Stability: Acetylamino groups (e.g., in ) resist enzymatic degradation, whereas nitro groups () are prone to reduction.

Biological Activity

3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide is a compound with significant potential in pharmacology, particularly due to its structural characteristics and biological activity. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N3O
  • CAS Number : 953751-30-9

The compound features an amino group, a cyclopropylmethyl moiety, and a methyl-substituted benzamide structure, which contribute to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanism of action may involve:

  • Receptor Binding : The compound potentially binds to specific receptors, modulating their activity. For instance, similar benzamide derivatives have shown interaction with dopamine receptors, influencing neurotransmission and offering therapeutic prospects for neuropsychiatric disorders .
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in disease pathways, similar to other benzamide derivatives that have been studied for their effects on hepatitis B virus capsid assembly .

Neuropharmacological Effects

Similar compounds have demonstrated activity at dopamine receptors, particularly the D3 subtype. These interactions can lead to modulation of mood and behavior, indicating that this compound may have applications in treating conditions like depression or schizophrenia .

Comparative Analysis with Related Compounds

To better understand the activity of this compound, it is useful to compare it with other benzamide derivatives:

Compound NameStructureBiological Activity
This compoundStructurePotential receptor modulator; enzyme inhibitor
4-Chloro-benzamidesStructureRET kinase inhibitors; moderate potency
SulfamoylbenzamidesStructureHBV capsid assembly modulators; significant antiviral activity

Case Studies and Research Findings

  • Antiviral Mechanism : A detailed investigation into benzamide derivatives revealed that they promote empty capsid formation by binding specifically to HBV core proteins. This mechanism is crucial for developing new antiviral agents targeting HBV .
  • Dopamine Receptor Interaction : High-throughput screening identified several benzamide analogs that selectively activate D3 dopamine receptors without affecting D2 receptors, suggesting a pathway for developing treatments for neuropsychiatric disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide?

  • Methodology : The synthesis involves coupling 3-amino-4-methylbenzoic acid derivatives with cyclopropylmethylamine. A common approach includes activating the carboxylic acid (e.g., via benzoyl chloride formation using thionyl chloride) followed by amidation in dichloromethane or toluene with a base like triethylamine to neutralize HCl. Reaction conditions (0–5°C for activation, room temperature for coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yield optimization .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopropane ring integrity.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).
  • Mass spectrometry (ESI-MS) to verify molecular weight (theoretical [M+H]+: 259.3 g/mol) .

Advanced Research Questions

Q. How does the cyclopropane ring in the N-substituent influence biological activity compared to other alkyl/aryl groups?

  • Methodology : Conduct comparative structure-activity relationship (SAR) studies using analogs with varying N-substituents (e.g., methyl, phenyl, cyclopropyl). Test in vitro activity (e.g., enzyme inhibition assays, receptor binding) and analyze conformational effects via molecular docking (e.g., AutoDock Vina) to assess steric/electronic contributions of the cyclopropane ring .

Q. What experimental strategies address discrepancies in reported biological activity data for benzamide derivatives?

  • Methodology :

  • Standardize assay conditions (e.g., cell line viability, incubation time, solvent controls like DMSO ≤0.1%).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway modulation).
  • Investigate stereochemical purity, as impurities in the cyclopropane ring (e.g., cis/trans isomers) may skew results .

Q. How can in silico methods predict the compound’s interactions with cytochrome P450 enzymes?

  • Methodology : Use molecular dynamics simulations (e.g., GROMACS) to model the compound’s binding to CYP3A4 or CYP2D6 active sites. Calculate binding free energy (MM-PBSA/GBSA) and cross-validate with metabolic stability assays (human liver microsomes + NADPH cofactor) .

Methodological Design Questions

Q. How to design a high-throughput SAR study for optimizing this compound’s pharmacokinetic profile?

  • Methodology :

  • Parallel synthesis : Generate a library of analogs with systematic variations (e.g., halogenation at the 4-methyl position, substituents on the cyclopropane ring).
  • ADME screening : Use Caco-2 cells for permeability, microsomal stability assays, and plasma protein binding (equilibrium dialysis) to prioritize lead compounds .

Q. What strategies mitigate off-target effects in cellular models?

  • Methodology :

  • Proteome-wide profiling : Use affinity pulldown assays with biotinylated derivatives and LC-MS/MS to identify non-target interactions.
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Data Analysis & Validation

Q. How to resolve conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability)?

  • Methodology :

  • Replicate under controlled conditions : Ensure consistent enzyme source (e.g., recombinant vs. tissue-extracted), substrate concentration, and pH.
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Use surface plasmon resonance (SPR) for direct binding kinetics (ka, kd) validation .

Q. What analytical techniques confirm the stability of the cyclopropane ring under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS for ring-opening byproducts.
  • Solid-state NMR : Monitor structural integrity in simulated biological matrices (e.g., PBS with 0.1% BSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.